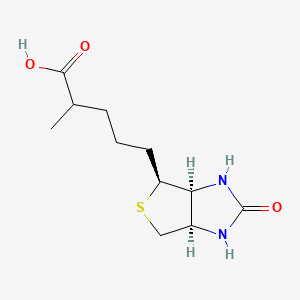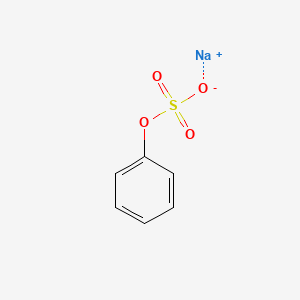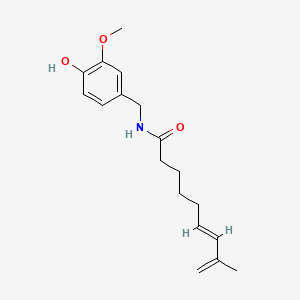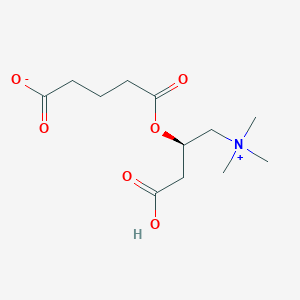
5,6-trans-Vitamin D2
Vue d'ensemble
Description
5,6-trans-Vitamin D2 is an isomer of Vitamin D2 . It is commonly used for the prevention and treatment of vitamin D deficiency and associated diseases, and also used for hypoparathyroidism .
Synthesis Analysis
Vitamin D2 is produced from its precursor ergosterol under the impact of ultraviolet (UV) light . This process is accompanied by the formation of various isomers that partly co-elute with the target compound and are currently difficult to analyze .
Molecular Structure Analysis
The molecular formula of 5,6-trans-Vitamin D2 is C28H44O . The molecular weight is 396.65 .
Chemical Reactions Analysis
Vitamin D metabolites, including 5,6-trans-Vitamin D2, require hydroxylation in order to become biologically active in the human body . The in vivo synthesis of the predominant two biologically active metabolites of vitamin D occurs in two steps .
Physical And Chemical Properties Analysis
5,6-trans-Vitamin D2 and other Vitamin D metabolites have similar physical and chemical properties . They are lipid-soluble secosteroids responsible for a variety of biological effects .
Applications De Recherche Scientifique
Photobiology of Vitamin D
5,6-trans-Vitamin D2 is a product of the photochemical transformation of 7-dehydrocholesterol (7DHC) after it absorbs UVB energy . This process is best illustrated in the field of photobiology of Vitamin D . The presence of singlet oxygen, photosensitizers, and longer UVR wavelength can lead to further isomerization and degradation with the production of 5,6-trans-vitamin D3, suprasterols, iso-tachysterols, and cholesta-5,7,9(11)-triene .
Vitamin D Metabolism
5,6-trans-Vitamin D2 plays a significant role in the alternative pathways for Vitamin D metabolism . For decades, only D3 was considered a prohormone, with lumisterol, tachysterol, and other derivatives considered as only biologically inert compounds or products of degradation . However, recent advances in Vitamin D biology have provided mechanistic explanations for the diverse and sometimes contradictory actions of vitamin D .
UV Irradiation
UV irradiation of Vitamin D2 and its precursor ergosterol leads to the formation of various isomers, including 5,6-trans-Vitamin D2 . This process is commercially carried out to increase vitamin D2 contents in mushrooms . The characterization of these isomeric photoproducts provides crucial insights into the impact of UV irradiation on Vitamin D2 and ergosterol .
Nutrition
Vitamin D2, which includes 5,6-trans-Vitamin D2, is an essential micronutrient in human nutrition . It is formed from ergosterol in mushrooms under ultraviolet (UV) radiation . Hence, Vitamin D2 is also known as the ‘sunshine’ vitamin, and levels in foods and humans naturally vary in dependence on UV exposure and lifestyle .
Dermatology
5,6-trans-Vitamin D2 is also relevant in the field of dermatology, particularly in understanding the skin’s response to UVB radiation . The skin’s ability to produce Vitamin D3 from 7DHC after absorbing UVB energy is a critical aspect of skin health and disease .
Environmental Health Sciences
The study of 5,6-trans-Vitamin D2 also extends to environmental health sciences . Understanding how environmental factors like UVB radiation influence the production and metabolism of Vitamin D2 can provide insights into the environmental determinants of health .
Mécanisme D'action
Target of Action
The primary target of 5,6-trans-Vitamin D2, like other forms of Vitamin D, is the Vitamin D Receptor (VDR) . The VDR is a nuclear receptor that mediates the cellular actions of 1,25-dihydroxyvitamin D (1,25(OH)2D), the hormonally active form of Vitamin D .
Mode of Action
5,6-trans-Vitamin D2 interacts with its target, the VDR, leading to changes in gene expression that result in distinct physiological actions . The liganded VDR recruits co-regulatory complexes, which mediate these cellular actions . .
Biochemical Pathways
Vitamin D3, lumisterol, tachysterol, and 7-dehydrocholesterol (7DHC) are substrates for CYP11A1 activity that by itself or in cooperation with other CYP enzymes produces the corresponding hydroxyderivatives . The presence of singlet oxygen, photosensitizers, and longer UVR wavelength can lead to their further isomerization and degradation with production of 5,6-trans-vitamin D3, suprasterols, iso-tachysterols, and cholesta-5,7,9(11)-triene .
Pharmacokinetics
Understanding the pharmacokinetics of vitamins provides critical insights into absorption, distribution, and metabolism, all of which are essential for achieving the desired pharmacological response .
Result of Action
Vitamin d has a key role in stimulating calcium absorption from the gut and promoting skeletal health, as well as many other important physiological functions .
Action Environment
The action of 5,6-trans-Vitamin D2, like other forms of Vitamin D, can be influenced by environmental factors. For instance, UVB-induced vitamin signaling can be different from that observed after oral vitamin D delivery
Safety and Hazards
Orientations Futures
Despite the vast literature on the pleiotropic actions of Vitamin D, future research approaches that consider and circumvent the inherent difficulties in studying the effects of Vitamin D supplementation on health outcomes are needed to assess the potential beneficial effects of Vitamin D . The evaluation of the whole Vitamin D endocrine system, rather than only of 25-hydroxyvitamin D levels before and after treatment, use of adequate and physiologic Vitamin D dosing, grouping based on the achieved Vitamin D levels rather than the amount of Vitamin D supplementation subjects may receive, and sufficiently long follow-up are some of the aspects that need to be carefully considered in future studies .
Propriétés
IUPAC Name |
(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13+/t20-,22+,25-,26+,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECHNRXZTMCUDQ-VLOQVYPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51744-66-2 | |
| Record name | (5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3beta-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051744662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5E,7E,22E)-9,10-SECOERGOSTA-5,7,10(19),22-TETRAEN-3.BETA.-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYM8W766XP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is trans-Vitamin D2 and how does it differ from Vitamin D2?
A: Trans-Vitamin D2, also known as 5,6-trans-Vitamin D2, is a stereoisomer of Vitamin D2. This means it has the same molecular formula and connectivity of atoms as Vitamin D2, but differs in the spatial arrangement of its atoms. Specifically, the difference lies in the orientation of the hydrogen atoms attached to carbons 5 and 6 in the molecule. In Vitamin D2, these hydrogens are on the same side of the double bond (cis configuration), while in trans-Vitamin D2, they are on opposite sides (trans configuration) [].
Q2: How can I distinguish between trans-Vitamin D2 and other Vitamin D2 isomers?
A2: Several analytical methods can differentiate trans-Vitamin D2 from its isomers:
- High-speed liquid chromatography (HSLC): This technique separates compounds based on their different affinities for a stationary phase (column) and a mobile phase (solvent). By carefully selecting the column and solvent system, researchers achieved good resolution and quantitation of trans-Vitamin D2 from other isomers like Vitamin D2, ergosterol, and lumisterol2 [].
- Proton magnetic resonance spectroscopy (PMR): This method exploits the magnetic properties of atomic nuclei to provide structural information about molecules. By analyzing the chemical shifts of protons in the presence of a paramagnetic shift reagent (Eu(dpm)3), researchers identified a characteristic shift for the acetoxyl protons of acetylated trans-Vitamin D2, allowing its distinction from other isomers [].
- Carbon-13 nuclear magnetic resonance (13C NMR): Similar to PMR, 13C NMR analyzes the magnetic properties of carbon nuclei. This technique, coupled with techniques like off-resonance noise-decoupling and lanthanide-induced shifts, allowed the complete assignment of carbon signals in trans-Vitamin D2 and helped determine its structural characteristics [].
- Thin layer chromatography (TLC): While TLC alone cannot fully distinguish trans-Vitamin D2 from isocalciferol, researchers successfully separated it from other Vitamin D2 isomers. This technique, combined with other methods like gas chromatography, provided a reliable identification strategy [].
Q3: Can trans-Vitamin D2 be chemically synthesized?
A: Yes, trans-Vitamin D2 can be synthesized from a precursor molecule known as the C27-ketone. Researchers successfully used the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphorus ylide, to create a double bond at a specific position in the molecule, leading to the formation of trans-Vitamin D2 [].
Q4: What happens to trans-Vitamin D2 under certain conditions?
A4: Trans-Vitamin D2 can undergo various chemical transformations:
- Oxidation: Trans-Vitamin D2 can be oxidized to form the Vitamin D2-ketone, a reaction that helps confirm the structural identity of trans-Vitamin D2 [].
- Isomerization: Exposure to certain reagents, such as boron trifluoride and iodine, can induce isomerization of trans-Vitamin D2 to form other isomers, including iso-Vitamin D2 and iso-Tachysterin2 [].
- Sulfur dioxide adduct formation: Trans-Vitamin D2 reacts with sulfur dioxide to form adducts. Upon heating, these adducts release sulfur dioxide and primarily yield trans-Vitamin D2, with a small amount of Vitamin D2 also being formed [].
Q5: What is the historical context of trans-Vitamin D2 research?
A: Research on trans-Vitamin D2 and related Vitamin D isomers began in the mid-20th century. Early studies focused on chemical isomerization reactions of Vitamin D2, leading to the discovery and characterization of various isomers, including trans-Vitamin D2 [, , ]. These initial findings paved the way for further investigations into the synthesis, analytical techniques, and potential biological properties of these compounds. Over time, researchers developed more sophisticated analytical methods, including chromatography and spectroscopy, to effectively separate and identify these isomers [, , , ]. More recently, the focus has shifted towards understanding the occurrence and formation of these isomers in food sources, such as mushrooms, upon UV irradiation [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)

